N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrazole ring substituted with a methyl group at the 4-position and a ketone group at the 5-position. The tetrazole moiety is fused to a phenyl ring, which is further linked to a 3-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl (-CF₃) substituent enhances the molecule’s lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, making it relevant for pharmaceutical and materials science applications .
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S/c1-22-14(24)23(21-20-22)12-7-5-11(6-8-12)19-27(25,26)13-4-2-3-10(9-13)15(16,17)18/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBOPBSOWUACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a tetrazole ring and trifluoromethyl groups. These characteristics suggest potential biological activity, making it a subject of interest in pharmaceutical research.
Structural Overview
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₃O₂S |
| Functional Groups | Tetrazole, Trifluoromethyl, Sulfonamide |
| Key Structural Elements | Phenyl ring, Benzene sulfonamide moiety |
The presence of the tetrazole ring is particularly significant due to its known biological activities, including antimicrobial and anticancer properties.
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the tetrazole ring may act as a bioisostere for carboxylic acids, allowing for interactions with various biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to hydrophobic pockets in proteins.
In Vitro Studies
Research indicates that compounds with similar structures exhibit diverse biological activities. For instance, derivatives containing tetrazole rings have shown promising results in enzyme inhibition studies:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 4-Oxo-4H-furo[2,3-h]chromene derivative | AChE | 10.4 |
| 4-Oxo-4H-furo[2,3-h]chromene derivative | BChE | 7.7 |
These findings suggest that this compound could similarly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for neurodegenerative diseases like Alzheimer's.
Case Studies
In a comparative study of structurally similar compounds, it was found that those containing both tetrazole and trifluoromethyl groups exhibited enhanced cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 3.2 |
These results highlight the potential of this compound in anticancer applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural motifs, synthetic pathways, and spectroscopic properties.
Structural Analogues
2.1.1 Triazole vs. Tetrazole Core
- Target Compound : Contains a tetrazole (1H-tetrazol-1-yl) ring, which is a five-membered aromatic ring with four nitrogen atoms. The 5-oxo group introduces polarity, while the methyl group at the 4-position modulates steric effects .
- Analogues from : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9]) feature a triazole core (three nitrogen atoms). The absence of a fourth nitrogen reduces ring aromaticity and alters electronic properties, impacting reactivity and binding affinity .
2.1.2 Substituent Effects
- Target Compound: The 3-(trifluoromethyl)benzenesulfonamide group provides strong electron-withdrawing effects, enhancing acidity (pKa) of the sulfonamide proton compared to non-fluorinated analogues.
- Analogues from : Substituents like halogens (X = Cl, Br) or hydrogen on the phenylsulfonyl group influence solubility and intermolecular interactions. For example, bromine increases molecular weight and polarizability .
- Compound from : N-{2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide replaces the trifluoromethyl group with a difluoromethyl (-CF₂H) group, reducing electronegativity and altering metabolic stability .
Spectroscopic Differentiation
- IR Spectroscopy :
- ¹H-NMR :
Physicochemical Properties
Key Research Findings
- Synthetic Feasibility : The target compound’s tetrazole ring requires precise cyclization conditions, contrasting with triazole derivatives that form readily under basic reflux .
- Stability : The trifluoromethyl group enhances oxidative stability compared to halogenated analogues, as shown in accelerated degradation studies .
- Biological Relevance: Tetrazoles are known to mimic carboxylates in drug design, suggesting the target compound may exhibit enhanced binding to enzymes like carbonic anhydrase compared to triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
